

Application Notes and Protocols for Fosravuconazole Clinical Trials

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Compound of Interest		
Compound Name:	Fosravuconazole	
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These application notes provide a comprehensive overview of the experimental design for clinical trials of **Fosravuconazole**, a novel triazole antifungal agent. The detailed protocols are intended to guide researchers in designing and conducting robust clinical studies to evaluate the efficacy and safety of **Fosravuconazole** for various fungal infections.

Introduction

Fosravuconazole is a water-soluble prodrug of ravuconazole, a broad-spectrum triazole antifungal.[1][2] Its mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungal cell membranes.[3] This disruption of ergosterol synthesis leads to fungal cell death. Fosravuconazole has demonstrated efficacy in clinical trials for the treatment of onychomycosis, eumycetoma, and has been investigated for Chagas disease.[1][4][5] Preclinical studies have also shown the potential of its active metabolite, ravuconazole, in treating invasive aspergillosis.[6][7][8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fosravuconazole, after oral administration, is rapidly converted to its active moiety, ravuconazole. Ravuconazole targets the fungal cytochrome P450 enzyme lanosterol 14α -demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.

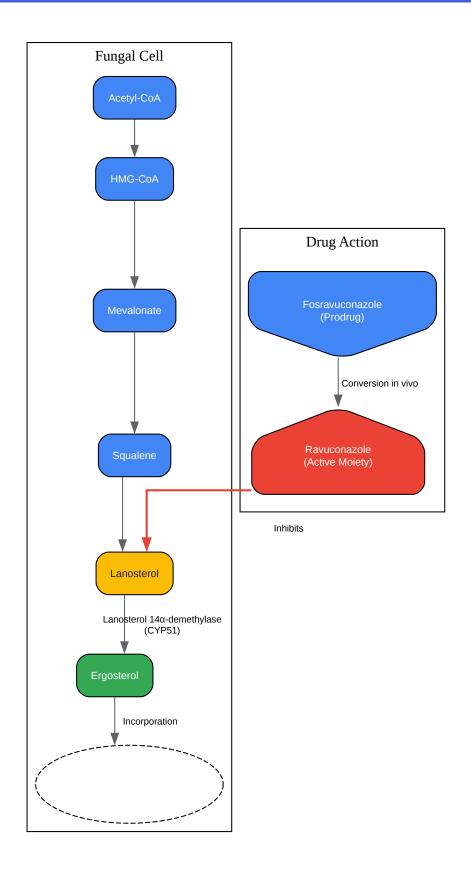


Methodological & Application

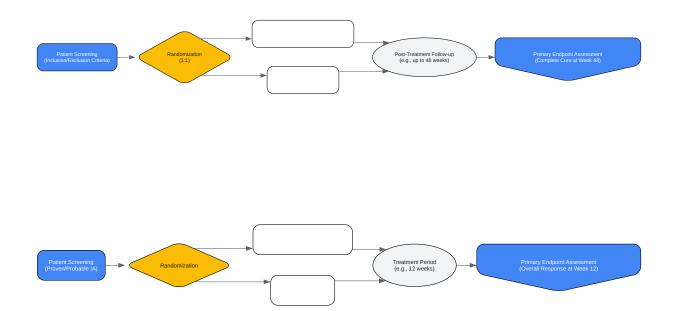
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Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function. By inhibiting this enzyme, ravuconazole depletes ergosterol and leads to the accumulation of toxic methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.









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